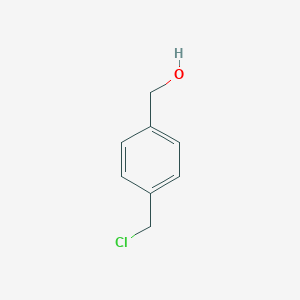

4-(Chloromethyl)benzyl alcohol

Übersicht

Beschreibung

4-(Chloromethyl)benzyl alcohol is an organic compound with the molecular formula C8H9ClO. It is a derivative of benzyl alcohol where a chlorine atom is substituted at the para position of the benzyl group. This compound is known for its versatility in various chemical reactions and applications in different fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)benzyl alcohol can be synthesized from 4-(chloromethyl)benzoyl chloride. The reaction involves the reduction of 4-(chloromethyl)benzoyl chloride using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chloromethylation of toluene followed by oxidation. The chloromethylation is typically carried out using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride (ZnCl2). The resulting 4-(chloromethyl)toluene is then oxidized to form this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 4-(chloromethyl)benzaldehyde or 4-(chloromethyl)benzoic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst

Substitution: Hydroxide ions (OH-)

Major Products Formed:

- 4-(Chloromethyl)benzaldehyde

- 4-(Chloromethyl)benzoic acid

- 4-(Hydroxymethyl)benzyl alcohol

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Chloromethyl)benzyl alcohol serves as a bifunctional substrate in organic synthesis. It has been utilized in the synthesis of various organic compounds, including:

- Benzylation Reactions : The compound can undergo chemoselective reactions where the benzylic alcohol participates preferentially over the benzylic chloride, leading to high yields of desired products. For instance, it has been employed in reactions with p-xylene to produce diarylmethanes .

- Polymerization : Due to its reactive chloromethyl group, it can act as a monomer in polymerization processes. Studies have shown that it can lead to self-polymerization under certain conditions, which can be harnessed for creating new polymeric materials .

Medicinal Chemistry

The compound's structure allows it to be explored for potential pharmaceutical applications. Research indicates that derivatives of this compound may exhibit biological activities, making them candidates for drug development . The presence of the hydroxymethyl group is particularly interesting for modifying biological activity through further functionalization.

Case Study 1: Benzylation of Arenes

In an experimental setup, this compound was used as a substrate for the benzylation of various arenes. The results demonstrated that using different solvents and reaction conditions significantly affected the yield and selectivity of the products. For example, using less activated arenes resulted in lower yields due to self-polymerization phenomena observed during the reactions .

| Solvent | Yield (%) | Observations |

|---|---|---|

| Benzene | 85 | Good yield with minimal polymerization |

| Chlorobenzene | <5 | Significant self-polymerization |

| Fluorobenzene | 70 | Moderate yield with regioselectivity |

Case Study 2: Polymer Applications

In another study focusing on polymer science, researchers explored the use of this compound as a monomer in the synthesis of functional polymers. The study highlighted how varying the conditions could lead to materials with distinct properties suitable for applications in drug delivery systems and advanced materials .

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)benzyl alcohol largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

- 4-Chlorobenzyl alcohol

- 4-(Chloromethyl)benzoic acid

- 4-(Chloromethyl)benzoyl chloride

- 4-Hydroxyphenethyl bromide

- 2-(Bromomethyl)benzyl alcohol

Comparison: 4-(Chloromethyl)benzyl alcohol is unique due to its specific substitution pattern and reactivity. Compared to 4-Chlorobenzyl alcohol, it has an additional hydroxymethyl group, which enhances its versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

4-(Chloromethyl)benzyl alcohol is a compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial effects, potential carcinogenicity, and other relevant pharmacological activities.

- Chemical Name : this compound

- CAS Number : 16473-35-1

- Molecular Formula : C8H9ClO

- Molecular Weight : 172.61 g/mol

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting its potential application in pharmaceutical formulations as an antimicrobial agent .

2. Carcinogenicity Studies

A study conducted on related compounds, including this compound, assessed their biological activity through several assays:

- Salmonella/microsome assay

- Bacterial fluctuation assays

- DNA repair assay in HeLa cells

- Mouse lymphoma mutation assay

Results indicated that this compound was active in the first three assays but did not show activity in the mouse lymphoma mutation assay. This suggests a potential for carcinogenic activity, although further studies are required to confirm these findings and understand the mechanisms involved .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating promising antimicrobial properties.

Research Findings Summary Table

Toxicological Concerns

Exposure to this compound can lead to various health issues, particularly respiratory problems. The compound is classified as a potential irritant, and prolonged exposure may result in chronic conditions such as asthma-like symptoms due to reactive airways dysfunction syndrome (RADS) .

Eigenschaften

IUPAC Name |

[4-(chloromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGALXJIOJZXBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408409 | |

| Record name | 4-(Chloromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16473-35-1 | |

| Record name | 4-(Chloromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloromethyl benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 4-(chloromethyl)benzyl alcohol play in synthesizing macromolecules?

A1: this compound acts as an initiator for Atom Transfer Radical Polymerization (ATRP) [, ]. The chlorine atom in the chloromethyl group participates in the reversible activation/deactivation cycle characteristic of ATRP, enabling controlled polymerization of monomers like styrene. This allows for the synthesis of well-defined polymers with targeted molecular weights and narrow molecular weight distributions. In the provided research, this compound was utilized to generate linear polystyrene supports for the subsequent synthesis of aliphatic ester dendrimers [] and hydroxylated polybenzimidazole [].

Q2: How does the structure of this compound contribute to its functionality in material synthesis?

A2: The structure of this compound offers a unique combination of functionalities. The chloromethyl group facilitates ATRP, leading to controlled polymer chain growth [, ]. Simultaneously, the benzyl alcohol moiety allows for further chemical modification. For instance, the hydroxyl group can undergo esterification reactions [] or react with diisocyanate cross-linking agents [], enabling the construction of complex architectures like dendritic hybrids and cross-linked polymer membranes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.